5-Methoxy-2-nitrobenzofuran
Description
Overview of Heterocyclic Compounds in Contemporary Organic Synthesis and Medicinal Chemistry Research
Heterocyclic compounds are a cornerstone of organic chemistry and medicinal sciences, characterized by their cyclic structures containing at least one atom other than carbon within the ring. uou.ac.inslideshare.netopenaccessjournals.com These compounds are abundant in nature, forming the core structures of many biologically essential molecules like alkaloids, vitamins, and hormones. uou.ac.inijraset.com Their diverse structures, which can be readily synthesized and modified, make them invaluable in the development of new drugs and materials. openaccessjournals.comijraset.com In fact, a significant majority of newly approved drugs feature heterocyclic motifs, highlighting their critical role in modern medicinal chemistry. ijraset.com The unique physicochemical properties imparted by the heteroatoms, such as nitrogen, oxygen, and sulfur, allow for fine-tuning of molecular interactions with biological targets. openaccessjournals.com
The Benzofuran (B130515) Ring System: Foundational Structural Features and Research Trajectories
Benzofuran, a heterocyclic compound composed of a benzene (B151609) ring fused to a furan (B31954) ring, is a prominent scaffold in numerous natural and synthetic products. numberanalytics.comnih.gov First synthesized in 1870, this planar, unsaturated ring system has been the subject of extensive research due to its versatile chemical properties and presence in a wide array of biologically active molecules. numberanalytics.comnih.gov The benzofuran core can undergo various chemical transformations, including electrophilic substitution and coupling reactions, making it a versatile building block for more complex molecular architectures. numberanalytics.com Research has shown that benzofuran derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govontosight.airesearchgate.net
Positioning 5-Methoxy-2-nitrobenzofuran within Advanced Benzofuran Research Paradigms
Within the vast family of benzofuran derivatives, this compound (C₉H₇NO₄) holds a specific place in advanced research. ontosight.ai Its structure is characterized by a methoxy (B1213986) group (-OCH₃) at the 5-position and a nitro group (-NO₂) at the 2-position of the benzofuran core. ontosight.aiontosight.ai The presence of the electron-donating methoxy group and the strong electron-withdrawing nitro group significantly influences the electronic properties and reactivity of the molecule. ontosight.ai The nitro group, in particular, can enhance the compound's ability to interact with biological targets and participate in specific chemical reactions. ontosight.aismolecule.com This unique substitution pattern makes this compound a valuable intermediate in the synthesis of more complex heterocyclic systems and a subject of interest for exploring novel biological activities. ontosight.airesearchgate.net Research into 2-nitrobenzofurans has revealed their potential in dearomative cyclization reactions, providing pathways to construct intricate polycyclic compounds. researchgate.net
Structure
3D Structure
Properties
IUPAC Name |
5-methoxy-2-nitro-1-benzofuran | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4/c1-13-7-2-3-8-6(4-7)5-9(14-8)10(11)12/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQJDCMRJYZIXBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10184421 | |
| Record name | Benzofuran, 5-methoxy-2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10184421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.16 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30335-72-9 | |
| Record name | 5-Methoxy-2-nitrobenzofuran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30335-72-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Nitro-5-methoxybenzofuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030335729 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 30335-72-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170707 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzofuran, 5-methoxy-2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10184421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-NITRO-5-METHOXYBENZOFURAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q6EDI9NWA7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis and Characterization of 5 Methoxy 2 Nitrobenzofuran
The preparation of 5-Methoxy-2-nitrobenzofuran typically involves multi-step synthetic routes starting from commercially available precursors. One common approach is the nitration of a corresponding 5-methoxybenzofuran (B76594) derivative. For instance, the reaction of 2-bromo-1-(2-methoxy-5-nitrophenyl)hexan-1-one can lead to the formation of the 2-substituted-5-nitrobenzofuran ring system. ias.ac.in Another documented synthesis involves the reaction of a substituted salicylaldehyde (B1680747) with a nitro compound, followed by cyclization. acs.org
Chemical Properties and Reactivity
The chemical behavior of 5-Methoxy-2-nitrobenzofuran is dictated by the interplay of the benzofuran (B130515) core and its substituents. The nitro group at the 2-position makes this position susceptible to nucleophilic attack, a key feature in its reactivity. researchgate.net This reactivity has been exploited in various cycloaddition reactions to generate complex polycyclic structures. researchgate.net
The nitro group can also be reduced to an amino group, providing a synthetic handle for further functionalization. smolecule.com This transformation opens up possibilities for creating a diverse range of derivatives with potentially altered biological activities. Conversely, the methoxy (B1213986) group can be a target for oxidation reactions. smolecule.com
Spectroscopic Data
Established Approaches to Benzofuran (B130515) Core Construction
The formation of the benzofuran ring system, which consists of a benzene (B151609) ring fused to a furan (B31954) ring, is the foundational step in synthesizing these compounds. ontosight.ai A variety of methods have been established, broadly categorized into cyclization reactions and transition-metal-catalyzed processes.
Cyclization Reactions for Benzofuran Ring Formation
Intramolecular cyclization is a cornerstone of benzofuran synthesis, involving the formation of a new C-O or C-C bond to close the furan ring. These reactions typically start from appropriately substituted phenolic precursors.
One common strategy involves the cyclization of o-alkenylphenols. For instance, the oxidative cyclization of o-allylphenol derivatives can be achieved using catalysts like PdCl2(C2H4)2. mdpi.com Another prominent method is the acid-catalyzed cyclization of α-aryloxycarbonyl compounds. rsc.org The Perkin synthesis, one of the earliest methods, initially produces a coumarin (B35378) derivative which is then converted to a benzofuran. jocpr.com More contemporary methods utilize precursors like o-hydroxybenzyl ketones or o-(cyanomethyl) phenols for cyclization. nih.gov
A widely used approach is the cyclization of o-alkynylphenols. nih.govnumberanalytics.com This can be catalyzed by various metals or proceed under metal-free conditions. For example, indium(III) halides have been shown to effectively catalyze the hydroalkoxylation of ortho-alkynylphenols to yield benzo[b]furans. organic-chemistry.org
| Starting Precursor | Reaction Type | Catalyst/Reagent Example | Ref |
| o-Alkenylphenols | Oxidative Cyclization | Pd(II) catalysts | mdpi.com |
| o-Alkynylphenols | Hydroalkoxylation/Cyclization | Indium(III) halides, Palladium catalysts | nih.govnumberanalytics.comorganic-chemistry.org |
| Ketoesters from o-hydroxyacetophenone | Intramolecular Cyclization | Low-valent titanium | jocpr.com |
| o-Hydroxybenzyl Ketones | Intramolecular Cyclization | FeCl3 | mdpi.comnih.gov |
| 1-(2-hydroxyphenyl) Propargyl Alcohol | Reductive Cyclization | Palladium catalysts | organic-chemistry.org |
Transition-Metal-Catalyzed Coupling-Cyclization Strategies for Substituted Benzofurans
Transition metals play a pivotal role in modern organic synthesis, enabling efficient and selective formation of complex molecules like substituted benzofurans. acs.org These methods often combine bond-forming (coupling) and ring-closing (cyclization) steps into a single, streamlined process.
Palladium-catalyzed reactions are particularly prevalent. numberanalytics.com A common strategy is the Sonogashira coupling of o-halophenols with terminal alkynes, followed by an intramolecular cyclization to form the benzofuran ring. rsc.orgacs.org This can be performed in a one-pot process. acs.org Copper catalysis is also significant, often used in conjunction with palladium in Sonogashira reactions or independently in coupling reactions with N-tosylhydrazones. mdpi.comacs.org
Iron and ruthenium have also emerged as effective catalysts. Iron(III)-catalyzed halogenation of an aryl ring followed by an iron- or copper-catalyzed O-arylation provides a one-pot route to benzofurans from simple ketones. acs.org Ruthenium catalysts have been employed for the cycloisomerization of specific alcohol precursors into benzofurans. organic-chemistry.org
| Metal Catalyst | Reaction Type | Example Substrates | Ref |
| Palladium (Pd) | Sonogashira Coupling/Cyclization | o-Iodophenols and terminal alkynes | rsc.orgacs.org |
| Copper (Cu) | Coupling/Cyclization | Terminal alkynes and N-tosylhydrazones | mdpi.com |
| Iron (Fe) | Halogenation/O-Arylation | 1-Arylketones | acs.org |
| Ruthenium (Ru) | Cycloisomerization | Benzannulated homo- and bis-homopropargylic alcohols | organic-chemistry.org |
| Nickel (Ni) | Intramolecular Nucleophilic Addition | - | acs.org |
Direct and Indirect Synthetic Routes to this compound
The synthesis of the target molecule, this compound, typically involves multi-step reaction sequences. ontosight.aiontosight.ai These routes can either build the molecule from precursors already containing the necessary functional groups or introduce these groups onto a pre-formed benzofuran scaffold.
Multi-Step Synthesis Employing Precursors with Differentiated Functionalization
This approach involves starting with simple, commercially available materials that possess some of the required structural features. A practical synthesis of a related compound, (2-butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone, starts from 4-nitrophenol (B140041), which is converted in five steps to 2-butyl-5-nitrobenzofuran. ias.ac.in
Another documented route begins with 5-nitrosalicylaldehyde. This starting material is reacted with diethyl bromomalonate in the presence of potassium carbonate to form ethyl 5-nitrobenzofuran-2-carboxylate. ajphs.com This intermediate serves as a versatile platform for further modifications. These multi-step pathways allow for the controlled and sequential construction of the target molecule. savemyexams.com
Strategic Introduction of Methoxy (B1213986) and Nitro Substituents on Benzofuran Scaffolds
An alternative strategy involves adding the methoxy and nitro groups to a benzofuran core or an intermediate at a later stage of the synthesis. The introduction of these functional groups is achieved through standard organic reactions.
Nitration is a common method to install the nitro group. For instance, the nitration of 5-methoxy-3-methylbenzofuran (B1625968) can be accomplished using a mixture of concentrated nitric acid and sulfuric acid. smolecule.com The synthesis of this compound can involve nitration reactions followed by methoxylation, or the reverse, depending on the starting material. ontosight.ai For example, a (3-alkoxy-5-nitrobenzofuran-2-yl)(phenyl)methanone derivative was synthesized where the nitro group was present on the starting salicylaldehyde (B1680747). researchgate.net
Synthesis of Functionalized this compound Derivatives
The core structure of this compound can be further elaborated to create a variety of functionalized derivatives. Research has focused on adding different substituents to explore their chemical properties.
For example, a series of 2-phenylbenzofuran (B156813) derivatives were synthesized where methoxy groups were placed on the 2-phenyl ring and a nitro group was at the 5- or 7-position of the benzofuran moiety. bohrium.comnih.gov The synthesis of (3-methoxy-5-nitrobenzofuran-2-yl)(phenyl)methanone derivatives has also been reported, showcasing the addition of a carbonyl-linked phenyl group. researchgate.net
Other functionalizations include the synthesis of carbamide derivatives. 5-Nitrobenzofuran-2-carboxyazide, derived from the corresponding carboxylate, can undergo a Curtius rearrangement when treated with various amines to yield substituted 5-nitrobenzofuran-2-yl-carbamides. ajphs.com Recently, dearomative (3 + 2) cycloaddition reactions of 2-nitrobenzofurans with para-quinamines have been developed to construct complex polycyclic benzofuro[3,2-b]indol-3-one derivatives. mdpi.com
| Derivative Class | Key Synthetic Step | Starting Material Example | Ref |
| 2-Phenylbenzofurans | Coupling/Cyclization | Substituted phenols and phenylacetylenes | bohrium.comnih.gov |
| Phenyl Methanones | Friedel-Crafts Acylation | (3-Alkoxy-5-nitrobenzofuran) | researchgate.net |
| Carbamides | Curtius Rearrangement | 5-Nitrobenzofuran-2-carboxyazide | ajphs.com |
| Benzofuro[3,2-b]indol-3-ones | Dearomative (3 + 2) Cycloaddition | 2-Nitrobenzofurans and para-quinamines | mdpi.com |
| Aryl Ketoximes | Oximation | Aryl (5-nitrobenzofuran-2-yl) ketone | dergipark.org.tr |
Regioselective Alkylation Reactions in Benzofuran Chemistry
Regioselective alkylation is fundamental for introducing specific alkyl groups onto the benzofuran framework. The directing effects of existing substituents, such as a nitro group, are critical in determining the outcome of these reactions.
A notable method involves the ortho-alkylation of nitro-heterocycles. Research has demonstrated that in systems like 9-isopropyl-3-nitrocarbazole, the addition of a Grignard reagent leads to exclusive alkylation at the position ortho to the nitro group (the 2-position). scribd.com This high regioselectivity is attributed to a stabilized transition state where the incoming alkyl group is positioned near the nitro group. scribd.com This principle is applicable to nitrobenzofuran systems, offering a predictable route for introducing substituents.
Alternative strategies achieve alkylation during the formation of the benzofuran ring itself. One such approach is the direct, one-step synthesis of benzofurans from phenols and α-haloketones, promoted by titanium tetrachloride. nih.govresearchgate.net This process, which combines a Friedel–Crafts-like alkylation with intramolecular cyclodehydration, exhibits high regioselectivity, with alkylation preferentially occurring at the less sterically hindered position of the phenol (B47542). nih.gov Another method uses a cationic ruthenium-hydride complex to catalyze the dehydrative C-H alkylation of phenols with alcohols, forming ortho-substituted phenol intermediates that can subsequently cyclize to yield benzofuran derivatives. organic-chemistry.org
The table below summarizes key regioselective alkylation strategies applicable to benzofuran synthesis.
| Method | Catalyst/Reagent | Substrates | Key Feature | Reference(s) |
| Ortho-Alkylation | Grignard Reagents (e.g., MeMgCl) | Nitro-heterocycles | High regioselectivity ortho to the nitro group. | scribd.com |
| Friedel-Crafts-like Alkylation/Cyclization | Titanium tetrachloride (TiCl₄) | Phenols, α-Haloketones | One-step synthesis with high regioselectivity based on sterics. | nih.govresearchgate.net |
| Dehydrative C-H Alkylation/Annulation | Cationic Ru-H complex | Phenols, Alcohols | Forms ortho-alkylated phenols which cyclize to benzofurans. | organic-chemistry.org |
| Cross-Coupling | NiCl₂(PPh₃)(IPr) | 2-Methylsulfanylbenzofurans, Alkyl Grignard reagents | Functionalizes the C2 position of a pre-formed benzofuran. | organic-chemistry.org |
Friedel-Crafts Acylation and Related Methodologies for Benzofuran Functionalization
Friedel-Crafts acylation is a classic and direct method for introducing acyl groups onto aromatic rings, including the benzofuran system. This reaction is particularly relevant for the synthesis of precursors to important pharmaceutical compounds. For instance, 2-butyl-3-aroyl-5-nitrobenzofurans, key intermediates in the synthesis of the anti-arrhythmia drug Dronedarone (B1670951), are typically prepared via Friedel-Crafts acylation of 2-butyl-5-nitrobenzofuran. google.com
However, the standard Friedel-Crafts reaction has notable drawbacks, especially on an industrial scale. These include the use of environmentally hazardous halogenated solvents and metal halide catalysts, which can create economic and disposal burdens. google.com Furthermore, when applied to the unsubstituted benzofuran ring, Friedel-Crafts acylation can suffer from low regioselectivity between the C2 and C3 positions. nih.gov
To overcome these limitations, alternative catalysts and strategies have been developed. Hierarchical BEA zeolites have been successfully used as solid acid catalysts for the acylation of benzofuran with acetic anhydride, offering a recyclable and potentially more environmentally benign option compared to traditional Lewis acids like AlCl₃. mdpi.com Another approach utilizes bismuth (III) trifluoromethanesulfonate (B1224126) as an efficient catalyst for the Friedel-Crafts acylation, enabling the introduction of a benzoyl group at the C-6 position of the benzofuran ring in good yield. orgsyn.org
To address the regioselectivity issue, a strategy involving the rearrangement of 2-hydroxychalcones has been developed. This method allows for the highly selective synthesis of 3-acylbenzofurans, bypassing the poor C2/C3 selectivity of direct acylation. nih.gov
The following table outlines various approaches to the acylation of benzofurans.
| Method | Catalyst/Reagent | Substrates | Product Type | Key Feature/Limitation | Reference(s) |
| Classical Friedel-Crafts Acylation | Metal Halides (e.g., AlCl₃) | 2-Butyl-5-nitrobenzofuran | 2-Butyl-3-aroyl-5-nitrobenzofuran | Standard industrial route; environmental concerns. | google.com |
| Zeolite-Catalyzed Acylation | BEA Zeolite | Benzofuran, Acetic anhydride | 2-Acetylbenzofuran | Heterogeneous catalysis, reusable catalyst. | mdpi.com |
| Bismuth-Catalyzed Acylation | Bismuth (III) trifluoromethanesulfonate | Benzofuran | 6-Benzoylbenzofuran | Efficient catalysis for specific positions. | orgsyn.org |
| Chalcone Rearrangement | Hypervalent iodine reagent, Acid/Base | 2-Hydroxychalcones | 3-Acylbenzofurans | Circumvents low C2/C3 regioselectivity of direct acylation. | nih.gov |
Emerging Synthetic Transformations Applicable to Nitrobenzofurans
The field of organic synthesis is continually evolving, with new transformations offering novel pathways to complex molecules. Several emerging strategies are particularly well-suited for the synthesis and functionalization of nitrobenzofurans, enabling the construction of intricate molecular architectures.
Free Radical Cascade Cyclizations for Complex Benzofuran Systems
Free radical cascade reactions have emerged as a powerful tool for rapidly building molecular complexity from simple precursors. researchgate.net These reactions are particularly effective for synthesizing difficult-to-prepare polycyclic benzofuran compounds. rsc.orgscispace.com
One innovative method involves a single-electron transfer (SET) from a 2-azaallyl anion to a 2-iodo aryl allenyl ether. This transfer initiates a radical cyclization, which is followed by an intermolecular radical-radical coupling to produce complex benzofurylethylamine derivatives. researchgate.netmdpi.com This approach allows for a significant increase in molecular complexity in just a few steps.
Another novel, transition-metal-free approach utilizes the interaction between ammonium (B1175870) iodide (NH₄I) and dimethyl sulfoxide (B87167) (DMSO) to generate a sulfur-containing radical. acs.org This radical initiates an addition and cascade cyclization of 1,6-enynes, leading to the formation of benzofurans that are functionalized with both methylsulfonyl and carbonyl groups. This method is valued for its mild conditions and operational simplicity. acs.org
Organocatalytic Dearomatization Strategies for Nitrobenzofurans
Catalytic asymmetric dearomatization has become a reliable strategy for converting flat, aromatic compounds into enantioenriched three-dimensional molecules. rsc.org Electron-deficient nitroheteroarenes, such as 2-nitrobenzofurans, are excellent substrates for these transformations. rsc.org
An efficient method for the enantioselective dearomatization of 2-nitrobenzofurans has been achieved through a one-step Michael addition process catalyzed by an organic molecule. rsc.orgrsc.orgdntb.gov.ua This reaction provides access to structurally diverse 3,3′-disubstituted oxindoles that incorporate a 2,3-dihydrobenzofuran (B1216630) substructure. rsc.orgrsc.org
Expanding on this concept, an organocatalyzed asymmetric dearomative [3+2] cycloaddition between 2-nitrobenzofurans and isatin-derived Morita–Baylis–Hillman carbonates has been developed. acs.org Using a modified cinchona alkaloid as the catalyst, this reaction constructs complex cyclopenta[b]benzofuran scaffolds containing three contiguous stereocenters with excellent stereoselectivity. acs.org
Thiol-Triggered Tandem Reactions
Tandem reactions, where multiple bond-forming events occur in a single operation, offer an efficient pathway to complex heterocyclic systems. A recently developed strategy utilizes thiols to initiate a dearomative cyclization of 2-nitrobenzofurans. acs.orgnih.gov
This process is a thiol-triggered tandem sequence involving a Michael addition followed by an intramolecular Henry reaction (a nitro-aldol reaction). acs.orgnih.govbohrium.com This methodology has been successfully used to synthesize a range of sulfur-containing polyheterocyclic compounds, such as thiochromeno[3,2-b]benzofuran-11-ols and tetrahydrothieno[3,2-b]benzofuran-3-ols, in high yields and with excellent diastereoselectivity. acs.orgnih.gov When 2-mercaptobenzaldehyde (B1308449) is used as the thiol source, the reaction can proceed through a one-pot, two-step process involving the tandem reaction, rearomatization, and oxidative dehydrogenation to yield valuable thiochromone-fused benzofurans. acs.orgnih.gov This type of transformation highlights the utility of 2-nitrobenzofuran (B1220441) as a versatile building block in complex synthesis. researchgate.net
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of organic molecules. For this compound, both ¹H and ¹³C NMR provide detailed information about the molecular framework, confirming the connectivity of atoms and the chemical environment of each nucleus. While specific spectral data for this compound is not detailed in the reviewed literature, expected values can be predicted based on the analysis of closely related benzofuran structures and established principles of NMR spectroscopy. sigmaaldrich.compitt.edu
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the methoxy group and the four protons on the benzofuran ring system. The methoxy group protons typically appear as a sharp singlet, significantly downfield due to the deshielding effect of the attached oxygen atom. acdlabs.com The aromatic protons will exhibit characteristic splitting patterns (multiplicity) based on their coupling with adjacent protons.
The expected signals would include:
A singlet for the methyoxy (-OCH₃) protons.
Signals for the three protons on the benzene portion of the ring system (H-4, H-6, and H-7). Their specific chemical shifts and coupling patterns are influenced by the electron-donating methoxy group and the electron-withdrawing nitro group.
A signal for the single proton on the furan ring (H-3).
| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Justification |
|---|---|---|---|
| -OCH₃ | 3.8 - 4.0 | s (singlet) | Typical range for methoxy groups on an aromatic ring. acdlabs.com |
| H-3 | 7.0 - 7.5 | s (singlet) | Proton on the furan ring adjacent to the nitro group; expected to be a singlet with no adjacent protons. |
| H-4 | 7.3 - 7.6 | d (doublet) | Ortho to the methoxy group, likely appears as a doublet due to coupling with H-6. |
| H-6 | 7.0 - 7.2 | dd (doublet of doublets) | Couples to both H-4 and H-7. |
| H-7 | 7.5 - 7.8 | d (doublet) | Couples to H-6. |
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their chemical environment. For this compound (C₉H₇NO₄), nine distinct carbon signals are expected. The chemical shifts are heavily influenced by the substituents. The carbon attached to the nitro group (C-2) and the oxygen-bearing carbons (C-5 and the ether-like furan oxygen carbon) are expected to be significantly downfield. mdpi.comchemicalbook.com
| Carbon Position | Predicted Chemical Shift (δ, ppm) | Carbon Type |
|---|---|---|
| -OCH₃ | 55 - 60 | Primary (CH₃) |
| C-2 | >150 | Quaternary (C-NO₂) |
| C-3 | 110 - 120 | Tertiary (CH) |
| C-3a | ~120 | Quaternary |
| C-4 | 105 - 115 | Tertiary (CH) |
| C-5 | 155 - 160 | Quaternary (C-OCH₃) |
| C-6 | 115 - 125 | Tertiary (CH) |
| C-7 | 110 - 120 | Tertiary (CH) |
| C-7a | ~150 | Quaternary (C-O-C) |
Proton (1H) NMR Spectral Interpretation
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathway Determination
Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.
Electrospray ionization (ESI) is a soft ionization technique ideal for polar molecules like this compound. metwarebio.com When coupled with liquid chromatography (LC), it allows for the separation of a mixture followed by mass analysis of its components. In research involving the synthesis of nitrobenzofuran derivatives, ESI-LCMS is routinely used to monitor reaction progress and confirm the molecular weight of the desired product. nih.gov For this compound, a strong signal for the protonated molecular ion [M+H]⁺ would be expected in the positive ion mode.
| Species | Formula | Calculated Monoisotopic Mass (Da) |
|---|---|---|
| [M] | C₉H₇NO₄ | 193.0375 |
| [M+H]⁺ | C₉H₈NO₄⁺ | 194.0448 |
| [M+Na]⁺ | C₉H₇NNaO₄⁺ | 216.0267 |
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which is crucial for confirming the elemental composition of a molecule. In the study of various nitrobenzofuran derivatives, HRMS has been used to validate the molecular formula of newly synthesized compounds by matching the experimentally observed mass to the calculated exact mass with a high degree of precision. acs.orgresearchgate.netdergipark.org.tr
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (e.g., the [M+H]⁺ ion) and its subsequent fragmentation to produce a characteristic pattern of daughter ions. nih.gov This fragmentation pattern provides valuable structural information. acdlabs.com For this compound, predictable fragmentation pathways would include the neutral loss of the nitro group (NO₂, 46 Da), loss of a methyl radical (•CH₃, 15 Da) from the methoxy group, or cleavage of the furan ring. msu.edulibretexts.org
Electrospray Ionization Liquid Chromatography-Mass Spectrometry (ESI-LCMS)
Chromatographic Techniques for Separation, Purity, and Enantiomeric Analysis
Chromatographic methods are fundamental to the isolation, purification, and analysis of this compound and its reaction products. nih.gov These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.
For routine purification after synthesis, researchers employ techniques like preparative Thin Layer Chromatography (TLC) and flash column chromatography on silica (B1680970) gel. acs.orgchinesechemsoc.org High-Performance Liquid Chromatography (HPLC) offers a more powerful method for assessing the purity of the final compound with high resolution and sensitivity. nih.govjocpr.com
A particularly important application of chromatography in this area of research is for enantiomeric analysis. While this compound itself is an achiral molecule, it serves as a valuable precursor in asymmetric synthesis. For instance, 2-nitrobenzofurans undergo dearomative formal [3+2] cycloaddition reactions to produce complex tricyclic products with multiple new stereocenters. chinesechemsoc.orgacs.orgacs.org In these studies, the crucial measures of success—diastereomeric ratio (dr) and enantiomeric excess (ee)—are determined almost exclusively by chiral stationary phase HPLC. researchgate.netchinesechemsoc.orgmdpi.com This technique can separate the enantiomers of the chiral products, allowing for their quantification and the validation of the stereoselectivity of the synthetic method. mdpi.com
Gas Chromatography (GC) and Liquid Chromatography (LC) Method Development
Chromatographic techniques are indispensable for separating this compound from reaction mixtures, identifying impurities, and performing quantitative analysis. The development of robust Gas Chromatography (GC) and Liquid Chromatography (LC) methods is a critical first step in its analytical workflow.
Gas Chromatography (GC): GC is suitable for thermally stable and volatile compounds. For the analysis of nitroaromatic compounds like this compound, method development involves optimizing several parameters to achieve efficient separation. bibliotekanauki.pl The choice of a capillary column, typically with a non-polar or medium-polarity stationary phase like 5% diphenyl / 95% dimethylpolysiloxane, is a common starting point. bibliotekanauki.pl The oven temperature program is crucial and often begins at a lower temperature, held for a few minutes, and then ramped up to facilitate the elution of the compound and any related impurities. bibliotekanauki.pl A sensitive gas chromatography-mass spectrometry (GC-MS) method can be developed for the identification and determination of impurities. ajrconline.org
Liquid Chromatography (LC): High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of a broad range of compounds, including benzofuran derivatives. wjpmr.com Method development for this compound typically employs reversed-phase chromatography. sci-hub.se This involves selecting a suitable C18 or C8 column and optimizing the mobile phase composition—often a mixture of an aqueous buffer (like phosphate (B84403) buffer) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). jrespharm.comtubitak.gov.tr Key parameters that are systematically adjusted include the mobile phase pH, the ratio of organic to aqueous phases (either isocratically or using a gradient), column temperature, and flow rate to achieve optimal separation with good peak shape and resolution. tubitak.gov.tr Detection is commonly performed using a UV detector, set at a wavelength where the analyte exhibits maximum absorbance. jrespharm.com
Table 1: Typical Parameters for GC and LC Method Development
| Parameter | Gas Chromatography (GC) | Liquid Chromatography (LC/HPLC) |
|---|---|---|
| Column | Capillary column (e.g., DB-5, 30 m x 0.32 mm, 1 µm film) bibliotekanauki.pl | Reversed-phase column (e.g., C18, 150 mm x 4.6 mm, 5 µm) jrespharm.com |
| Mobile/Carrier Phase | Inert gas (e.g., Nitrogen, Helium) bibliotekanauki.pl | Acetonitrile/Methanol and buffered aqueous solution (e.g., phosphate buffer) jrespharm.comtubitak.gov.tr |
| Temperature | Oven temperature program (e.g., 100°C to 280°C) researchgate.net | Column oven set to a constant temperature (e.g., 30°C) jrespharm.com |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) ajrconline.org | UV-Vis/Photodiode Array (PDA) Detector tubitak.gov.tr |
| Flow Rate | ~1-2 mL/min scholars.direct | ~1.0 mL/min tubitak.gov.tr |
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess (ee) Determination
While this compound itself is an achiral molecule, this technique is crucial for the analysis of its chiral derivatives, which may be synthesized in enantioselective reactions. Chiral HPLC is the gold standard for separating enantiomers and determining the enantiomeric excess (ee) of a chiral compound. nih.govic.ac.uk This technique relies on the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. nih.gov
The most common CSPs are based on polysaccharides, such as amylose (B160209) or cellulose, which are coated or immobilized on a silica support. mdpi.com Columns like Chiralpak® and Chiralcel® are frequently used. frontiersin.orgmdpi.com Method development involves screening various CSPs and mobile phases, which are typically mixtures of a non-polar solvent like n-hexane and an alcohol modifier such as isopropanol (B130326) or ethanol. mdpi.com The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the resulting chromatogram. frontiersin.org
Table 2: Common Chiral Stationary Phases for HPLC
| Chiral Stationary Phase (CSP) | Selector Type | Typical Mobile Phase | Reference |
|---|---|---|---|
| Chiralpak AD-H / AD-3 | Amylose tris(3,5-dimethylphenylcarbamate) | n-Hexane / Ethanol / Formic Acid | mdpi.com |
| Chiralcel OD-H / OJ-H | Cellulose tris(3,5-dimethylphenylcarbamate) / Cellulose tris(4-methylbenzoate) | n-Hexane / Isopropanol | frontiersin.orgmdpi.com |
| (S,S)-Whelk-O1 | Pirkle-type (π-acid/π-base) | n-Hexane / Isopropanol / Acetonitrile |
Ultra-High Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UHPLC-HRMS/MS)
UHPLC-HRMS/MS represents a powerful combination of high-efficiency chromatographic separation with highly sensitive and specific mass detection. This technique is particularly valuable for identifying and quantifying trace-level compounds in complex matrices. nih.gov The use of UHPLC with sub-2 µm particle columns allows for faster analysis and better resolution compared to conventional HPLC. researchgate.net
Following separation on the UHPLC system, the analyte is ionized, typically using electrospray ionization (ESI), and enters the mass spectrometer. A high-resolution mass analyzer, such as an Orbitrap or time-of-flight (TOF) instrument, measures the mass-to-charge ratio (m/z) of the precursor ion with very high accuracy (typically <5 ppm). researchgate.net This allows for the determination of the elemental formula of this compound (C₉H₇NO₄) with high confidence. uj.ac.za Further structural information is obtained through tandem mass spectrometry (MS/MS), where the precursor ion is fragmented, and the resulting product ions are analyzed to elucidate the molecule's structure. mdpi.com
Table 3: Representative UHPLC-HRMS/MS Data for this compound
| Parameter | Expected Value | Information Gained |
|---|---|---|
| Retention Time (RT) | Dependent on method | Chromatographic identity |
| Precursor Ion [M+H]⁺ | Calculated: 194.0448 | Confirmation of molecular weight and formula (C₉H₈NO₄⁺) |
| Precursor Ion [M-H]⁻ | Calculated: 192.0302 | Confirmation of molecular weight and formula (C₉H₆NO₄⁻) |
| Major MS/MS Fragments | Loss of NO₂, OCH₃, CO | Structural confirmation |
X-ray Crystallography for Definitive Solid-State Structural Elucidation
X-ray crystallography is an unparalleled technique for the definitive determination of the three-dimensional atomic arrangement of a molecule in the solid state. anton-paar.com The method involves irradiating a single, high-quality crystal of the compound with a beam of X-rays and analyzing the resulting diffraction pattern. nih.gov The pattern of diffracted spots provides information about the crystal lattice and the arrangement of atoms within the unit cell. anton-paar.com
While the specific crystal structure of this compound is not publicly available, analysis of related nitrobenzofuran structures provides insight into the data that would be obtained. scirp.orgresearchgate.net The analysis yields precise bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule. It also reveals details about the crystal packing, including intermolecular interactions like hydrogen bonds and π-π stacking, which govern the solid-state properties of the material. scirp.org
Table 4: Illustrative Crystallographic Data for a Benzofuran Derivative
| Parameter | Example Value (for a related benzamide (B126) derivative) | Reference |
|---|---|---|
| Chemical Formula | C₂₅H₁₇NO₅ | scirp.org |
| Crystal System | Monoclinic | scirp.org |
| Space Group | P 21/n | scirp.org |
| Unit Cell Dimensions | a = 12.055 Å, b = 9.785 Å, c = 16.651 Å, β = 90.09° | scirp.org |
| Volume (V) | 1964.28 ų | scirp.org |
| Molecules per unit cell (Z) | 4 | scirp.org |
*Data shown is for N-[2-(6-Methoxy-2-oxo-2H-Chromen-4-yl-Benzofuran-3-yl]-Benzamide to illustrate typical parameters obtained from X-ray crystallography. scirp.org
Vibrational Spectroscopy (IR) and Elemental Analysis for Compound Characterization
Vibrational Spectroscopy (IR): Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. libretexts.org The technique measures the absorption of infrared radiation by a sample, which causes vibrations (stretching and bending) of the chemical bonds. researchgate.net For this compound, the IR spectrum would be dominated by characteristic peaks from its key functional groups. The nitro (NO₂) group gives rise to two strong and easily identifiable stretching bands. spectroscopyonline.com The methoxy group and the benzofuran core also produce distinct absorptions.
Key expected absorption bands include:
NO₂ Group: A strong asymmetric stretching vibration typically appears around 1520-1530 cm⁻¹ and a symmetric stretching vibration around 1340-1350 cm⁻¹. uj.ac.zaspectroscopyonline.com
Aromatic C=C Stretching: Multiple peaks in the 1450-1610 cm⁻¹ region. scirp.org
Aryl Ether C-O-C Stretching: Strong absorptions in the 1230-1280 cm⁻¹ (asymmetric) and ~1020 cm⁻¹ (symmetric) regions.
Aromatic C-H Stretching: Peaks appearing just above 3000 cm⁻¹. libretexts.org
Table 5: Characteristic IR Absorption Frequencies for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3100 | Aromatic C-H Stretch | Benzofuran Ring |
| 1520 - 1530 | Asymmetric NO₂ Stretch | Nitro Group |
| 1450 - 1610 | C=C Stretch | Aromatic Ring |
| 1340 - 1350 | Symmetric NO₂ Stretch | Nitro Group |
| 1230 - 1280 | Asymmetric C-O-C Stretch | Aryl Ether |
Elemental Analysis: Elemental analysis is a fundamental technique used to determine the mass percentage of each element (carbon, hydrogen, nitrogen, etc.) in a pure sample. The experimental results are compared against the theoretical values calculated from the molecular formula (C₉H₇NO₄). A close match between the found and calculated values provides strong evidence for the compound's elemental composition and purity, thereby confirming its stoichiometry. researchgate.net
Table 6: Elemental Analysis Data for this compound (C₉H₇NO₄)
| Element | Theoretical Mass % | Found Mass % (Hypothetical) |
|---|---|---|
| Carbon (C) | 55.96% | 55.91% |
| Hydrogen (H) | 3.65% | 3.68% |
| Nitrogen (N) | 7.25% | 7.21% |
| Oxygen (O) | 33.13% | N/A (Often by difference) |
Mentioned Compounds
Computational and Theoretical Investigations of 5 Methoxy 2 Nitrobenzofuran
Quantum Chemical Calculations: Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. It provides a robust framework for investigating various molecular properties with a favorable balance between accuracy and computational cost. nih.govphyschemres.org For 5-Methoxy-2-nitrobenzofuran, DFT applications are crucial for understanding its reactivity, spectroscopic characteristics, and electronic nature.
Elucidation of Reaction Mechanisms and Transition State Structures
DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the identification of transition states and intermediates. sumitomo-chem.co.jp This is particularly relevant for understanding the reactivity of the benzofuran (B130515) ring system. For instance, theoretical studies on 2-nitrobenzofuran (B1220441) have shown that the strong electron-withdrawing nature of the nitro group enhances its character as a dienophile in polar Diels-Alder reactions. sciforum.net DFT methods can be used to calculate the activation energies and reaction energies, predicting the feasibility and outcome of such cycloaddition pathways. researchgate.netpku.edu.cn These calculations can elucidate whether a reaction proceeds through a concerted or stepwise mechanism by locating the relevant transition state structures. pku.edu.cn For this compound, DFT could similarly be used to model its participation in domino reactions, which might involve an initial polar cycloaddition followed by the elimination of the nitro group to form more complex heterocyclic systems. sciforum.net
Prediction of Spectroscopic Parameters
A significant application of DFT is the prediction of spectroscopic parameters, which serves as a powerful tool for structural elucidation when compared with experimental data. nih.gov By calculating the optimized molecular geometry of this compound, it is possible to predict its vibrational and nuclear magnetic resonance spectra.
Infrared (IR) Spectroscopy: Theoretical IR frequency calculations can predict the positions and intensities of vibrational bands. epstem.net These predicted spectra, when compared with experimental FT-IR data, help in assigning specific vibrational modes to the functional groups within the molecule, such as the N-O stretching of the nitro group, C-O-C stretching of the ether and furan (B31954) ring, and various C-H and aromatic ring vibrations. researchgate.netresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the accurate calculation of ¹H and ¹³C NMR chemical shifts. nih.govwseas.com These theoretical values are often plotted against experimental data to confirm the molecular structure, showing a high degree of correlation. epstem.net
| Spectroscopic Technique | Predicted Parameters | Significance |
|---|---|---|
| FT-IR | Vibrational Frequencies (cm⁻¹) | Assignment of functional group vibrations (e.g., C=C, N-O, C-O). researchgate.net |
| ¹H-NMR | Chemical Shifts (ppm) | Assignment of proton signals in the aromatic, methoxy (B1213986), and furan moieties. nih.gov |
| ¹³C-NMR | Chemical Shifts (ppm) | Assignment of carbon signals, confirming the core structure and substitution pattern. nih.gov |
Analysis of Electronic Properties (e.g., Electrophilicity and Nucleophilicity Indices)
The electronic properties of a molecule are fundamental to its reactivity. DFT calculations provide access to key descriptors derived from Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net
The energies of the HOMO and LUMO orbitals (E_HOMO and E_LUMO) and their energy gap (ΔE = E_LUMO - E_HOMO) are critical indicators of chemical reactivity and kinetic stability. physchemres.orgresearchgate.net A small energy gap suggests that a molecule is more polarizable and reactive. physchemres.org For this compound, the electron-donating methoxy group and the electron-withdrawing nitro group are expected to significantly influence the FMOs. The nitro group, in particular, lowers the LUMO energy, increasing the molecule's electrophilicity. sciforum.net From these FMO energies, various global reactivity descriptors can be calculated. physchemres.orgresearchgate.net
| Parameter | Formula | Description |
|---|---|---|
| Energy Gap (ΔE) | E_LUMO - E_HOMO | Indicates chemical reactivity and kinetic stability. physchemres.org |
| Electronegativity (χ) | -(E_HOMO + E_LUMO)/2 | Measures the power of an atom or group to attract electrons. physchemres.org |
| Chemical Hardness (η) | (E_LUMO - E_HOMO)/2 | Measures resistance to change in electron configuration. physchemres.org |
| Electrophilicity Index (ω) | χ² / (2η) | Quantifies the ability of a molecule to accept electrons. researchgate.net |
| Nucleophilicity Index (Nu) | - | Describes the nucleophilic character of a molecule. |
Molecular Modeling and Dynamics Simulations
While quantum chemical calculations provide insight into static electronic structures, molecular modeling and dynamics (MD) simulations offer a view of the dynamic behavior of molecules over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and intermolecular interactions in a simulated environment, such as an aqueous solution. nih.gov
For this compound, MD simulations can be used to explore its conformational flexibility and interactions with solvent molecules. More importantly, when combined with docking studies, MD simulations can assess the stability of a ligand-receptor complex. nih.govresearchgate.net By simulating the docked complex over several nanoseconds, researchers can verify whether the key interactions predicted by docking are maintained, providing a more dynamic and realistic picture of the binding event. researchgate.netmdpi.com Such simulations have been used for related benzofuran derivatives to explore their interactions with biological targets like the MASTL protein. researchgate.net
In Silico Assessment of Molecular Interactions and Potential Biological Targets
In silico methods are pivotal in modern drug discovery for identifying and characterizing the interactions between small molecules and biological macromolecules. These computational techniques can screen large libraries of compounds and prioritize candidates for further experimental testing. mdpi.com
Molecular Docking Studies with Macromolecular Receptors
Molecular docking is a computational technique that predicts the preferred binding orientation of a ligand to a receptor, such as a protein or enzyme. mdpi.comsemanticscholar.org The method uses scoring functions to estimate the binding affinity, which is often reported as a binding energy value. semanticscholar.org Although specific docking studies for this compound are not widely reported, research on closely related analogues provides strong evidence of the potential of this scaffold to interact with various biological targets.
For example, studies on 2-phenyl-5-nitrobenzofuran derivatives have identified potent and selective inhibitors of human Monoamine Oxidase B (MAO-B), a key target in the treatment of neurodegenerative diseases. researchgate.netnih.govbohrium.com Similarly, docking studies on (3-alkoxy-5-nitrobenzofuran-2-yl)(phenyl)methanone derivatives have explored their interactions within the active sites of microbial proteins. researchgate.netinnovareacademics.in These studies typically reveal key binding interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. researchgate.netresearchgate.net
| Compound Class | Macromolecular Target | Key Findings from Docking | Reference |
|---|---|---|---|
| 2-(3-methoxyphenyl)-5-nitrobenzofuran | Monoamine Oxidase B (MAO-B) | Identified as a potent and reversible inhibitor. Docking confirmed binding mode and key residue interactions. | nih.govbohrium.com |
| 5-Aryl-2-(6'-nitrobenzofuran-2'-yl)-1,3,4-oxadiazoles | α-D-glucosidase | Binding interactions confirmed through docking, highlighting hydrogen bonds and arene-arene interactions. | researchgate.netscispace.com |
| (3-Alkoxy-5-nitrobenzofuran-2-yl)(phenyl)methanone derivatives | Antimicrobial Targets | Docking studies supported observed biological activities. | researchgate.netinnovareacademics.in |
| 7-Acetyl-5-nitrobenzofurans | Anticancer Targets | Docking results were confirmed with molecular dynamics simulations. | researchgate.net |
Ligand-Based and Structure-Based Virtual Screening Methodologies
Virtual screening (VS) is a computational technique extensively used in the early stages of drug discovery to search large libraries of small molecules and identify those most likely to bind to a drug target. pensoft.netscielo.br This process significantly reduces the time and cost associated with identifying promising lead compounds. frontiersin.org Virtual screening is broadly categorized into two main approaches: ligand-based and structure-based. pensoft.net
Ligand-Based Virtual Screening (LBVS) is founded on the principle that molecules with similar structures are likely to exhibit similar biological activities. pensoft.net This method is employed when the three-dimensional (3D) structure of the biological target is unknown. chapman.edu LBVS utilizes the structural information of known active compounds (ligands) to identify other molecules in a database that share similar features, a process often involving the comparison of molecular fingerprints or pharmacophore models. scielo.br The primary advantage of LBVS is its speed and independence from a known target structure. chapman.edu
Structure-Based Virtual Screening (SBVS) , also known as target-based virtual screening, requires the 3D structure of the target macromolecule, which can be determined experimentally via X-ray crystallography or predicted using methods like homology modeling. frontiersin.orgnih.gov The core of SBVS is molecular docking, a simulation technique that predicts the preferred orientation and binding affinity of a ligand when bound to the active site of a target protein. scielo.brfrontiersin.org By systematically docking and scoring compounds from a database, SBVS ranks them based on their predicted affinity, allowing researchers to prioritize a smaller, more manageable number of candidates for experimental testing. frontiersin.org
In the context of benzofuran derivatives, both screening methodologies have been applied. Molecular docking (an SBVS method) has been utilized in studies of compounds structurally related to this compound. For instance, docking studies were conducted on (3-methoxy-5-nitrobenzofuran-2-yl)(phenyl)methanone derivatives to support their observed biological properties. niperraebareli.edu.inresearchgate.net Similarly, in a study of nitro- and methoxy-2-phenylbenzofurans, molecular docking was used to investigate the interactions of these compounds with monoamine oxidase (MAO) enzymes. bohrium.com Specifically, 2-(3-methoxyphenyl)-5-nitrobenzofuran was identified as a potent MAO-B inhibitor, and docking studies helped to elucidate the key interactions within the enzyme's binding site that are responsible for this activity. bohrium.com Furthermore, hybrid virtual screening approaches, which combine both ligand- and structure-based methods, have successfully identified complex benzofuran-containing molecules from natural product databases as potential enzyme inhibitors. chapman.edunih.gov
Chemoinformatics and Quantitative Structure-Property/Activity Relationship (QSPR/QSAR) Studies on Substituted Benzofurans
Chemoinformatics involves the use of computational and informational techniques to address problems in the field of chemistry. A key area within chemoinformatics is the exploration of "chemical space," which encompasses the vast set of all possible small organic molecules. frontiersin.org For scaffolds like benzofuran, chemoinformatics can be used to analyze how different substitutions on the core structure influence biological activity, thereby guiding the synthesis of new and more effective compounds. frontiersin.org
A powerful tool within chemoinformatics is the Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) analysis. QSAR is a method that aims to create a mathematical model correlating the chemical structure of a compound with its biological activity. nih.govnih.gov These models are built by calculating a set of numerical values, known as molecular descriptors, for a series of compounds and then using statistical methods to find an equation that relates these descriptors to their measured activity or property. sci-hub.st
Several QSAR studies have been performed on substituted benzofuran derivatives to understand the structural requirements for specific biological activities. These studies identify key molecular descriptors that govern the compounds' efficacy.
One such 2D-QSAR study was conducted on a series of 1-[benzofuran-2-yl-phenylmethyl]-1H-triazole derivatives. nih.govnih.gov The researchers used multiple linear regression to develop models based on various physicochemical parameters. nih.govnih.gov These descriptors are detailed in the table below.
| Descriptor Category | Specific Descriptors Used in the Study |
| Physicochemical Properties | Molar Refractivity (MR), Molecular Weight (MW), Parachor (Pc), Surface Tension (St), Density (D), Index of Refraction (Ir), Partition Coefficient (log P) |
| Dependent Variable | Biological Activity (IC₅₀) |
| Data sourced from multiple regression analysis of benzofuran-triazole derivatives. nih.govnih.gov |
The resulting models indicated that parameters such as density and surface tension had a direct positive correlation with biological activity, while others showed an inverse relationship. nih.gov
Another QSAR study focused on novel benzofuran derivatives as inhibitors of Lysine Specific Demethylase 1 (LSD1), an anti-tumor target. researchgate.net The study generated a linear model to predict the inhibitory concentration (IC₅₀) based on specific quantum-chemical descriptors. researchgate.net
The derived QSAR equation was: IC₅₀ = 2.3176 + 58.489 * (WPSA-H-don) + 1.351 * (RNCG) + 0.0098 * (CIC) + 5.2309 * (MIN-H-CHG)
| Descriptor Abbreviation | Descriptor Name | Influence on Activity |
| WPSA-H-don | Weighted positive surface area (related to hydrogen bond donors) | Positive Correlation |
| RNCG | Relative number of rings | Positive Correlation |
| CIC | Complementary Information content | Positive Correlation |
| MIN-H-CHG | Minimum partial charge for a H atom | Positive Correlation |
| Data sourced from a QSAR study of benzofuran derivatives as LSD1 inhibitors. researchgate.net |
This model demonstrates how specific electronic and topological features of the benzofuran derivatives contribute to their inhibitory activity against LSD1. researchgate.net Furthermore, QSAR studies on other nitro-aromatic heterocycles have highlighted the importance of electronic descriptors like the energy of the Lowest Unoccupied Molecular Orbital (LUMO). sci-hub.st A lower LUMO energy often correlates with higher activity, suggesting that the biological mechanism may involve an electron transfer reaction, a finding that could be highly relevant for understanding the role of the nitro group in this compound. sci-hub.st
Derivatization Strategies for Analytical and Synthetic Applications of 5 Methoxy 2 Nitrobenzofuran
Development of Derivatization Reagents for Enhanced Spectroscopic and Chromatographic Detection
The inherent chemical structure of 5-methoxy-2-nitrobenzofuran may not be optimal for direct analysis using certain highly sensitive analytical techniques. Derivatization is a key strategy to overcome these limitations by introducing specific functional groups that enhance detectability.
Strategies for Signal Enhancement in LC-MS and HPLC-FLD
For techniques like High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization is often employed to introduce fluorophores or ionizable groups, thereby significantly improving detection sensitivity. mdpi.com
Fluorescence Derivatization: Since many compounds, including benzofuran (B130515) derivatives, may lack native fluorescence, derivatizing them with a fluorescent tag is a common approach for HPLC-FLD analysis. mdpi.com Reagents like dansyl chloride (DNS-Cl) are widely used for this purpose. mdpi.comlibretexts.org The reaction of DNS-Cl with suitable functional groups on a derivatized form of this compound (e.g., an amino group introduced by reducing the nitro group) would yield a highly fluorescent product, enabling detection at very low concentrations. mdpi.comlibretexts.org The choice of derivatizing agent can significantly impact the limits of detection (LOD) and quantification (LOQ). For instance, derivatization of estradiol (B170435) with p-nitrobenzoyl chloride followed by HPLC-FLD analysis resulted in an LOD of 2.7 ng/mL. mdpi.com
LC-MS Signal Enhancement: In LC-MS, derivatization can improve ionization efficiency, which is crucial for achieving low detection limits. mdpi.comnih.gov While this compound itself might be detectable, converting it into a derivative with a more readily ionizable group can enhance the signal. For example, reagents that introduce a permanently charged group or a group that is easily protonated or deprotonated can significantly improve the response in electrospray ionization (ESI) mass spectrometry. nih.gov A systematic comparison of different derivatization reagents for vitamin D metabolites showed signal enhancements ranging from 3- to 295-fold. nih.gov
Table 1: Common Derivatization Reagents for HPLC-FLD and LC-MS
| Reagent | Target Functional Group | Detection Method | Key Advantages |
| Dansyl chloride (DNS-Cl) | Amines, Phenols | HPLC-FLD | Forms intensely fluorescent derivatives. mdpi.comlibretexts.org |
| 4-Chloro-7-nitrobenzofuran (NBD-Cl) | Amines, Thiols | HPLC-UV, HPLC-FLD | Forms stable, UV-active, and fluorescent derivatives. researchgate.net |
| 2-Fluoro-1-methylpyridinium-p-toluenesulfonate (FMP-TS) | Hydroxyl groups | LC-MS | Improves ionization efficiency. nih.gov |
| 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD) | Dienes | LC-MS | Increases ionization efficiency and allows for improved chromatographic separation. nih.gov |
Synthesis and Evaluation of Novel Derivatization Tags
The development of novel derivatization reagents is an active area of research, aiming to provide higher sensitivity, better selectivity, and improved reaction kinetics. Benzofuran and benzofurazan (B1196253) structures themselves are used as core scaffolds for new derivatization reagents. researchgate.net
Benzofurazan-Based Reagents: Reagents with a benzofurazan structure, such as 4-fluoro-7-nitrobenzofurazan (B134193) (NBD-F), are known for their fluorogenic properties. researchgate.net These reagents are typically non-fluorescent themselves but become highly fluorescent upon reaction with target analytes like thiols or amines. researchgate.net This "off-on" fluorescent response minimizes background interference.
Nitrobenzofuran-Containing Tags: A study on fluorescence-tagged monolignols utilized nitrobenzofuran (NBD) as a fluorophore. researchgate.net A derivative of coniferyl alcohol was tagged with NBD and successfully used to monitor its polymerization in vitro. researchgate.net This demonstrates the utility of the nitrobenzofuran moiety as a fluorescent tag.
The evaluation of new derivatization tags involves assessing several key parameters:
Reaction Efficiency and Conditions: The ideal reagent should react quickly and completely under mild conditions.
Stability of the Derivative: The resulting derivative must be stable throughout the chromatographic separation and detection process.
Fluorescence/Ionization Properties: The tag should impart strong fluorescence or significantly enhance ionization in MS.
Selectivity: The reagent should ideally react with a specific functional group to minimize interference from other components in the sample matrix.
Derivatization for Stereochemical Configuration Analysis
Determining the absolute stereochemistry of chiral molecules is a critical aspect of chemical analysis, particularly in pharmaceutical and biological contexts. Derivatization can be a powerful tool for this purpose, often in conjunction with spectroscopic techniques like Nuclear Magnetic Resonance (NMR) or X-ray crystallography.
Preparation of Intermediate Derivatives for Subsequent Chemical Transformations
Derivatization of this compound is a crucial first step in the synthesis of more complex molecules. The functional groups present—the methoxy (B1213986) and nitro groups—offer versatile handles for a variety of chemical reactions.
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group (-NH2) using various reducing agents, such as hydrogen gas with a palladium catalyst or tin powder in the presence of hydrochloric acid. smolecule.comnih.gov This creates 5-methoxy-2-aminobenzofuran, a key intermediate. The resulting amino group can then be further modified, for example, through acylation, alkylation, or diazotization reactions, to build more complex structures. rsc.org
Electrophilic Aromatic Substitution: The benzofuran ring system can undergo electrophilic aromatic substitution reactions. smolecule.com The positions of substitution are directed by the existing methoxy and nitro groups. For example, nitration of 3-acetyl-5-methoxy-2-methylbenzofuran yields a mixture of the 4-nitro and 6-nitro isomers. nih.gov
Dearomative Cycloaddition: 2-Nitrobenzofurans can participate in dearomative (3+2) cycloaddition reactions with para-quinamines to form complex polycyclic benzofuro[3,2-b]indol-3-one derivatives. mdpi.comresearchgate.net This type of reaction highlights the utility of the nitrobenzofuran scaffold in constructing intricate molecular architectures. mdpi.comresearchgate.net
Synthesis of Fused Heterocycles: The derivatization of the nitro group can lead to the formation of fused heterocyclic systems. For instance, the reduction of a nitro group to an amine, followed by intramolecular cyclization, is a common strategy in heterocyclic synthesis.
Table 2: Key Intermediate Derivatives of this compound and Their Applications
| Intermediate Derivative | Synthetic Transformation | Reagents/Conditions | Resulting Compound Class |
| 5-Methoxy-2-aminobenzofuran | Reduction of nitro group | H₂/Pd, or Sn/HCl smolecule.comnih.gov | Aromatic amines |
| 4-Nitro/6-Nitro Isomers | Electrophilic nitration | Fuming nitric acid, acetic acid nih.gov | Polysubstituted nitrobenzofurans |
| Benzofuro[3,2-b]indol-3-ones | Dearomative (3+2) cycloaddition | para-Quinamines, K₂CO₃ mdpi.comresearchgate.net | Polycyclic heteroaromatics |
Advanced Synthetic Applications and Future Research Directions for 5 Methoxy 2 Nitrobenzofuran
Utility as a Synthon in the Total Synthesis of Complex Organic Molecules
The strategic placement of the methoxy (B1213986) and nitro groups on the benzofuran (B130515) core makes 5-Methoxy-2-nitrobenzofuran a valuable building block in the total synthesis of intricate organic molecules.
Precursors for Advanced Pharmaceutical Scaffolds and Intermediates (e.g., Dronedarone (B1670951) Analogs)
This compound and its analogs are crucial intermediates in the synthesis of various pharmaceutical compounds, most notably dronedarone and its derivatives. ias.ac.in Dronedarone, an antiarrhythmic drug used to treat atrial fibrillation, is a benzofuran derivative. rsc.orgconicet.gov.ar The synthesis of dronedarone often involves intermediates derived from 2-butyl-5-nitrobenzofuran. ias.ac.ingoogle.comresearchgate.net
A common synthetic route to a key dronedarone intermediate, (2-butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone, starts from 4-nitrophenol (B140041) and proceeds through the formation of 2-butyl-5-nitrobenzofuran. ias.ac.in This intermediate then undergoes a Friedel–Crafts acylation with 4-methoxybenzoyl chloride, followed by demethylation. ias.ac.in The 5-nitro group is a critical functionality that is later reduced to an amino group, which is then sulfonated to complete the synthesis of dronedarone. conicet.gov.ar The methoxy group, while not always retained in the final dronedarone structure, can influence the reactivity and solubility of intermediates during the synthesis.
The following table outlines a generalized synthetic pathway for dronedarone, highlighting the role of benzofuran intermediates.
| Step | Starting Material | Reagents and Conditions | Product | Purpose of Step |
| 1 | 4-Nitrophenol | Pentanoyl chloride, TEA; or other multi-step sequences | 2-Butyl-5-nitrobenzofuran | Construction of the core benzofuran ring system with the necessary butyl and nitro substituents. ias.ac.in |
| 2 | 2-Butyl-5-nitrobenzofuran | 4-Methoxybenzoyl chloride, AlCl₃ or SnCl₄ | (2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone | Friedel-Crafts acylation to introduce the benzoyl moiety. ias.ac.in |
| 3 | (2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone | AlCl₃ in chlorobenzene | (2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone | Demethylation to reveal the phenolic hydroxyl group. |
| 4 | (2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone | 1-chloro-3-di-n-butylamino propane, polar aprotic solvent | 2-n-butyl 3-[4-(3-di-n-butylamino-propoxy)benzoyl]-5-nitro benzofuran | Alkylation of the phenol (B47542) to introduce the amino-propoxy side chain. conicet.gov.argoogle.com |
| 5 | 2-n-butyl 3-[4-(3-di-n-butylamino-propoxy)benzoyl]-5-nitro benzofuran | Reduction (e.g., H₂, Pd/C) | 5-amino-3-[4-(3-di-n-butylamino-propoxy)benzoyl]-2-n-butyl benzofuran | Reduction of the nitro group to an amine. conicet.gov.ar |
| 6 | 5-amino-3-[4-(3-di-n-butylamino-propoxy)benzoyl]-2-n-butyl benzofuran | Methanesulfonyl chloride | Dronedarone | Sulfonylation of the amino group to form the final drug substance. conicet.gov.argoogle.com |
This table represents a generalized synthetic scheme and specific reagents and conditions may vary based on the cited literature.
Building Blocks for Polycyclic Heteroaromatic Systems (e.g., Dibenzofurans)
The reactivity of the nitrobenzofuran scaffold is harnessed for the construction of more complex polycyclic systems like dibenzofurans. Dibenzofurans are a class of compounds with a furan (B31954) ring fused to two benzene (B151609) rings and are found in some natural products. rsc.orgekb.eg
One synthetic strategy involves the Diels-Alder reaction, where a nitrobenzofuran acts as a dienophile. sciforum.net The electron-withdrawing nitro group enhances the dienophilic character of the benzofuran. sciforum.net The reaction of 2-nitrobenzofuran (B1220441) with a suitable diene can lead to a [4+2] cycloadduct, which can then eliminate nitrous acid to form the aromatic dibenzofuran (B1670420) ring system. sciforum.net
Another approach to dibenzofurans is through intramolecular cyclization reactions. For example, an appropriately substituted diaryl ether can undergo palladium-catalyzed intramolecular cyclization to yield a dibenzofuran. organic-chemistry.org While not directly starting from this compound, this demonstrates a general strategy where the benzofuran core can be part of a larger precursor molecule designed for cyclization.
Contributions to the Advancement of General Organic Synthetic Methodologies
The study of this compound and related compounds contributes to the development of new synthetic methods, particularly in the area of dearomative cycloaddition reactions. researchgate.netmdpi.com These reactions are powerful tools for building complex, three-dimensional molecular architectures from simple aromatic precursors. researchgate.net
Recent research has shown that 2-nitrobenzofurans can undergo dearomative (3+2) cycloaddition reactions with various partners. mdpi.comresearchgate.net For instance, the reaction of 2-nitrobenzofurans with para-quinamines, triggered by a nitrogen nucleophile, has been developed to construct benzofuro[3,2-b]indol-3-one skeletons. mdpi.com This methodology provides a route to polycyclic frameworks containing the 2,3-dihydrobenzofuran (B1216630) core, which is present in many bioactive natural products. mdpi.com These reactions often proceed with high diastereoselectivity and yield, demonstrating their potential for practical applications in organic synthesis. mdpi.com
Emerging Research Avenues and Prospects for this compound Chemistry
The unique electronic properties of this compound continue to inspire new areas of research, focusing on novel reactivity and more sustainable synthetic practices.
Exploration of Unconventional Reactivity Profiles
The electron-deficient nature of the furan ring in 2-nitrobenzofurans, a result of the powerful electron-withdrawing nitro group, makes them susceptible to nucleophilic attack. This reactivity is being explored in various dearomatization reactions. researchgate.netmdpi.com Future research will likely focus on expanding the scope of nucleophiles and reaction partners that can engage with the 2-nitrobenzofuran system. This could lead to the discovery of novel cycloaddition pathways and the synthesis of unique polycyclic and spirocyclic scaffolds that are otherwise difficult to access. The interplay between the electron-donating methoxy group and the electron-withdrawing nitro group can also be further exploited to fine-tune the reactivity and regioselectivity of these transformations.
Integration with Flow Chemistry and Sustainable Synthetic Practices
The principles of green chemistry are increasingly influencing the design of synthetic routes. The integration of this compound chemistry with continuous flow technologies offers a promising avenue for more sustainable and efficient synthesis. Flow reactors provide enhanced control over reaction parameters such as temperature and mixing, which can lead to higher yields, improved safety, and reduced waste, particularly in energetic reactions like nitrations.
Furthermore, the development of catalytic, atom-economical reactions using the this compound synthon aligns with the goals of sustainable chemistry. Cascade reactions, where multiple bond-forming events occur in a single operation, are particularly attractive as they reduce the number of synthetic steps, solvent usage, and purification efforts. iitj.ac.in Future work will likely involve designing cascade processes that begin with this compound to rapidly assemble complex molecular targets.
Development of Catalytic Systems for Selective Transformations
The strategic position of the nitro and methoxy groups on the benzofuran scaffold makes this compound a versatile precursor for a variety of selective chemical transformations. The development of sophisticated catalytic systems is crucial for controlling the reactivity of this substrate, enabling the synthesis of complex molecules with high efficiency and selectivity. Research has primarily focused on two key areas: the selective reduction of the nitro group and advanced carbon-carbon (C-C) and carbon-nitrogen (C-N) bond-forming reactions.
Catalytic Hydrogenation for Nitro Group Reduction
A fundamental and widely utilized transformation of this compound is the selective reduction of its nitro group to form 5-methoxy-2-aminobenzofuran. This amino derivative is a critical building block for the synthesis of various biologically active compounds and functional materials. Heterogeneous catalysis, particularly with palladium on a solid support, is the most common and efficient method for this conversion.
Researchers have systematically optimized conditions for this reduction. For instance, studies on related nitrobenzofuran carboxylates have demonstrated the efficacy of 10% palladium on activated carbon (Pd/C) as a catalyst. core.ac.ukresearchgate.net The reaction is typically performed under a hydrogen atmosphere in a protic solvent like methanol (B129727) or a solvent mixture such as methanol-dimethoxyethane at room temperature. core.ac.ukresearchgate.net The catalyst loading is a critical parameter influencing the reaction's efficiency; a weight ratio of substrate to catalyst of approximately 1:0.13 has been shown to yield excellent results, driving the reaction to completion in a few hours. core.ac.uk The resulting 5-amino-7-methoxybenzofuran-2-carboxylate was obtained in a high yield of 91% under these optimized conditions. core.ac.uk This methodology is directly applicable to this compound, providing a reliable route to its amino counterpart. Other catalysts like platinum on carbon (Pt/C) or platinum(IV) oxide (PtO2) are also effective for the hydrogenation of complex nitrobenzofurans. google.comresearchgate.net
Table 1: Catalytic Systems for the Reduction of Nitrobenzofurans
| Catalyst | Substrate Type | Reagents & Solvents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| 10% Pd/C | Ethyl 7-methoxy-5-nitrobenzofuran-2-carboxylate | H₂, Methanol/Dimethoxyethane | Room Temp, 3.5 h | Ethyl 5-amino-7-methoxybenzofuran-2-carboxylate | 91% | core.ac.ukresearchgate.net |
| 10% Pd/C | 5-Methoxy-2-nitrobenzoic acid | H₂ (balloon), THF | Room Temp, 18 h | 2-Amino-5-methoxybenzoic acid | 98% | |
| PtO₂ | 2-butyl-3-[4-(3-N,N-butylamino)propoxybenzoyl]-5-nitrobenzofuran | H₂, EtOH | Not specified | 2-butyl-3-[4-(3-N,N-butylamino)propoxybenzoyl]-5-aminobenzofuran | Not specified | google.com |
Advanced Copper-Catalyzed Transformations
Beyond simple reduction, recent research has focused on developing novel catalytic systems that utilize the unique reactivity of the nitrobenzofuran core to construct more complex molecular architectures. Copper catalysis, in particular, has emerged as a powerful tool for these advanced applications.
A significant breakthrough involves a visible-light-mediated copper-catalyzed reaction that transforms nitroarenes into valuable acylated 2-aminophenol (B121084) derivatives. nih.gov In this system, 5-nitrobenzofuran (B105749) has been shown to be a competent substrate, reacting with acyl chlorides to yield the corresponding acylated aminophenol with good yield and high regioselectivity. nih.gov The reaction employs a copper(I) catalyst, such as Cu(IMes)Cl, in conjunction with a phosphine (B1218219) ligand like rac-BINAP. nih.gov The process is initiated by visible light from blue LEDs and is typically carried out at a moderately elevated temperature (e.g., 60 °C). nih.gov This method is significant as it allows for the direct functionalization of the nitroarene, bypassing the need for a separate reduction step and offering a streamlined route to complex pharmacophores. nih.gov The tolerance for para-alkoxyl groups on the nitroarene substrate suggests this method is highly applicable to this compound. nih.gov
Furthermore, chiral copper complexes have been developed for catalytic asymmetric dearomative [3+2] cycloaddition reactions involving 2-nitrobenzofurans. researchgate.net These reactions enable the construction of intricate polyheterocyclic compounds containing spirocyclic-fused dihydrobenzofuran skeletons with excellent diastereoselectivity and enantioselectivity. researchgate.net This highlights the potential of this compound as a substrate in creating stereochemically complex molecules for drug discovery and material science.
Table 2: Advanced Copper-Catalyzed Transformations of Nitroarenes
| Catalyst System | Substrate | Reagents & Solvents | Conditions | Transformation | Yield | Reference |
|---|---|---|---|---|---|---|
| Cu(IMes)Cl / rac-BINAP | 5-Nitrobenzofuran / 4-fluorobenzoyl chloride | Li₂CO₃, THF | Blue LEDs, 60 °C, 36 h | Aroylation and reduction to 2-aminophenol derivative | Good | nih.gov |
| Chiral Copper Complex | 2-Nitrobenzofurans / α-imino γ-lactones | Not specified | Mild conditions | Asymmetric dearomative [3+2] cycloaddition | Excellent | researchgate.net |
The ongoing development of such catalytic systems continues to expand the synthetic utility of this compound, transforming it from a simple building block into a sophisticated substrate for modern catalytic chemistry. Future research will likely focus on expanding the scope of these selective transformations and developing even more efficient and sustainable catalytic processes.
Q & A
Basic: What are the common synthetic routes for 5-Methoxy-2-nitrobenzofuran derivatives, and what analytical methods are used for validation?
Answer:
A typical synthesis involves Friedel-Crafts acylation or nitration of benzofuran precursors. For example, nitration of methoxy-substituted benzofurans using nitric acid in acetic anhydride under controlled temperatures (0–5°C) yields nitro derivatives. Key intermediates are characterized via MS, FT-IR, and NMR (¹H and ¹³C) to confirm regioselectivity and purity . For validation, compare spectral data with computational predictions (e.g., DFT calculations) to resolve ambiguities in aromatic proton assignments.
Advanced: How can solvent and catalyst selection influence the regioselectivity of nitration in methoxybenzofuran systems?
Answer:
Nitration regioselectivity is highly solvent- and catalyst-dependent. Polar aprotic solvents (e.g., dichloromethane) paired with Lewis acids like AlCl₃ favor electrophilic attack at the electron-rich C-5 position due to methoxy group activation. In contrast, protic solvents (e.g., acetic acid) may lead to competing pathways, yielding undesired isomers. Optimize reaction conditions using kinetic studies (e.g., time-resolved NMR) to map intermediate formation .
Basic: What safety precautions are critical when handling this compound and its intermediates?
Answer:
Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact. Work in a fume hood due to potential inhalation risks. Nitroaromatic compounds may decompose exothermically; store at ≤4°C in amber glass to prevent photodegradation. Waste must be neutralized (e.g., with sodium bicarbonate) before disposal .
Advanced: How to address contradictory toxicity data for nitrobenzofuran derivatives in academic studies?
Answer:
Systematically evaluate data gaps using in vitro assays (e.g., Ames test for mutagenicity) and computational toxicology tools (e.g., QSAR models). Cross-reference results with structurally analogous compounds (e.g., 5-nitro-2-furyl derivatives) to infer potential hazards. Note that limited in vivo data exist for this compound, necessitating conservative risk assessments .
Basic: What strategies optimize the purification of this compound from reaction mixtures?
Answer:
Use column chromatography (silica gel, hexane/ethyl acetate gradient) to separate nitro isomers. Recrystallization from ethanol/water mixtures improves purity. Monitor by TLC (Rf ~0.3 in 3:1 hexane:EtOAc) and confirm via melting point analysis (expected range: 120–125°C based on analogues) .
Advanced: How to design derivatives with enhanced photostability for optoelectronic applications?
Answer:
Introduce electron-withdrawing groups (e.g., cyano, trifluoromethyl) at the C-3 position to reduce π-π stacking and oxidative degradation. Evaluate stability via accelerated UV exposure tests (e.g., 254 nm for 24 hrs) and track degradation products via LC-MS. Computational modeling (TD-DFT) predicts HOMO-LUMO gaps for tailored bandgap engineering .
Basic: How to conduct a systematic literature review on nitrobenzofuran chemistry?
Answer:
Use databases (PubMed, SciFinder) with tailored search strings:
("this compound" OR "nitrobenzofuran derivatives") AND (synthesis OR characterization OR toxicity)
Filter for peer-reviewed journals (e.g., J. Org. Chem., Tetrahedron) and exclude patents. Apply PRISMA guidelines to screen and categorize results .
Advanced: What methodologies resolve spectral overlaps in ¹H NMR of nitrobenzofuran regioisomers?
Answer:
Employ 2D NMR techniques (COSY, NOESY) to correlate coupled protons and assign substituent positions. For example, NOE interactions between the nitro group and adjacent protons confirm substitution patterns. Compare experimental shifts with simulated spectra from software (e.g., MestReNova) .
Basic: What are the key challenges in scaling up nitrobenzofuran synthesis for academic research?
Answer:
Exothermic nitration reactions require precise temperature control to avoid runaway reactions. Use jacketed reactors with automated cooling systems. Batch size limitations arise from purification scalability; switch to flash chromatography or centrifugal partition chromatography for larger volumes .
Advanced: How to assess the environmental impact of nitrobenzofuran waste in lab settings?
Answer:
Analyze hydrolytic stability under simulated environmental conditions (pH 4–9, 25–40°C). Use LC-MS/MS to detect degradation products. Partner with waste management services for EPA-compliant disposal. Reference EFSA guidelines for ecological risk assessment frameworks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
